molecular formula C23H24O2S B14337909 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid CAS No. 104224-10-4

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid

Cat. No.: B14337909
CAS No.: 104224-10-4
M. Wt: 364.5 g/mol
InChI Key: VYBLDUKQAWIMMM-UHFFFAOYSA-N
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Description

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a naphthalene moiety with significant steric hindrance due to the presence of four methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of benzothiophene with an appropriate acyl chloride, followed by cyclization and subsequent functional group modifications to introduce the naphthalene moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or hydroxyl groups .

Scientific Research Applications

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety provides steric hindrance, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid lies in its combination of a benzothiophene core and a highly substituted naphthalene moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various scientific fields .

Properties

104224-10-4

Molecular Formula

C23H24O2S

Molecular Weight

364.5 g/mol

IUPAC Name

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C23H24O2S/c1-22(2)9-10-23(3,4)18-11-14(7-8-17(18)22)19-12-15-5-6-16(21(24)25)13-20(15)26-19/h5-8,11-13H,9-10H2,1-4H3,(H,24,25)

InChI Key

VYBLDUKQAWIMMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3=CC4=C(S3)C=C(C=C4)C(=O)O)(C)C)C

Origin of Product

United States

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